

# 1-Amino-6-nitroindan Hydrochloride: Comprehensive Spectroscopic Characterization Guide

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## Compound of Interest

Compound Name:	1-Amino-6-nitroindan hydrochloride
CAS No.:	185230-66-4
Cat. No.:	B066678

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## Executive Summary & Compound Profile

**1-Amino-6-nitroindan hydrochloride** (CAS: Available as free base 123951-87-7 or HCl salt variants) is a bicyclic aromatic amine. Its structural rigidity, combined with the electron-withdrawing nitro group, makes it a valuable scaffold for structure-activity relationship (SAR) studies in neuroprotective drugs.

- IUPAC Name: 6-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride
- Molecular Formula:  $C_9H_{10}N_2O_2 \cdot HCl$
- Molecular Weight: 178.19 (Free Base) / 214.65 (HCl Salt)
- Appearance: Typically a pale yellow to off-white crystalline solid.
- Solubility: Soluble in water, DMSO, methanol; sparingly soluble in dichloromethane (free base is soluble in DCM).

## Structural Analysis & Regiochemistry

The critical challenge in characterizing this compound is distinguishing the 6-nitro isomer from the potential 4-nitro and 5-nitro regioisomers formed during nitration.

## The Indan Core Numbering Logic

- Position 1: Amine (-NH<sub>2</sub>[1][2][3]·HCl).
- Positions 2, 3: Aliphatic methylene bridge.
- Positions 4, 5, 6, 7: Aromatic ring.
- 6-Nitro Substitution: The nitro group is at position 6.[1] This places it:
  - Meta to the alkyl bridge at position 4.
  - Ortho to the proton at position 5.
  - Ortho to the proton at position 7.

## Spectroscopic Data: The "Fingerprint" Verification

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d<sub>6</sub> (preferred for salts) or D<sub>2</sub>O.

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) – Diagnostic Signals:

Position	Shift ( $\delta$ ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment Logic
NH <sub>3</sub> <sup>+</sup>	8.40 – 8.80	Broad Singlet	3H	-	Ammonium protons (exchangeable with D <sub>2</sub> O).
H-7	8.25 – 8.35	d or br s	1H	J ~ 2.0	Key Diagnostic: Deshielded by both Nitro (ortho) and Amine salt (spatial/inductive). Appears as a doublet (meta-coupling to H5) or broad singlet.
H-5	8.10 – 8.20	dd	1H	J ~ 8.2, 2.0	Key Diagnostic: Ortho to Nitro (deshielded), Ortho to H4. Shows large ortho coupling and small meta coupling.
H-4	7.50 – 7.65	d	1H	J ~ 8.2	Shielded relative to H5/H7. Ortho coupling to H5.

H-1	4.60 – 4.80	m (or br t)	1H	-	Benzylic methine adjacent to ammonium.
H-3	2.90 – 3.15	m	2H	-	Benzylic methylene (rigid ring system).
H-2	2.40 – 2.60	m	1H	-	Aliphatic methylene (often overlaps with DMSO solvent residual peak).
H-2'	2.00 – 2.20	m	1H	-	Aliphatic methylene (diastereotopic protons due to chiral center at C1).

#### <sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>) – Key Shifts:

- Carbonyl/Nitro Carbons: ~148.0 ppm (C-NO<sub>2</sub>).
- Aromatic CH: ~125.0 (C7), ~121.0 (C5), ~126.0 (C4).
- Aliphatic: ~55.0 (C1-N), ~30.0 (C3), ~29.0 (C2).

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*Expert Insight: In the 6-nitro isomer, the aromatic proton pattern is d (H4), dd (H5), d/s (H7).*

- *If you see a triplet (t) and two doublets (d), you likely have the 4-nitro isomer (symmetry in coupling).*
- *If you see a singlet (s) and two doublets (d) with different shifts, confirm the coupling constants to distinguish 5-nitro from 6-nitro.*

## B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Description
2800 – 3200	N-H Stretch	Broad, strong band characteristic of Ammonium salt (NH <sub>3</sub> <sup>+</sup> ). Overlaps C-H stretches.
1520 – 1540	NO <sub>2</sub> Asymmetric	Strong, sharp band. Critical for confirming nitration.
1340 – 1360	NO <sub>2</sub> Symmetric	Strong, sharp band. Paired with the 1530 band.
1600, 1480	C=C Aromatic	Ring skeletal vibrations.
730 – 750	C-H Bending	Out-of-plane bending, indicative of substitution pattern.

## C. Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or GC-MS (requires free base).

- Molecular Ion  $[M+H]^+$ :  $m/z$  179.1 (Base Peak in ESI).
- Fragment Ions (GC-MS/EI):
  - $m/z$  178  $[M]^+$  (Molecular ion of free base).
  - $m/z$  161  $[M - NH_3]^+$  (Loss of ammonia, typical for amines).
  - $m/z$  132  $[M - NO_2]^+$  (Loss of nitro group).
  - $m/z$  115-117 [Indan core fragments].

## Experimental Protocols

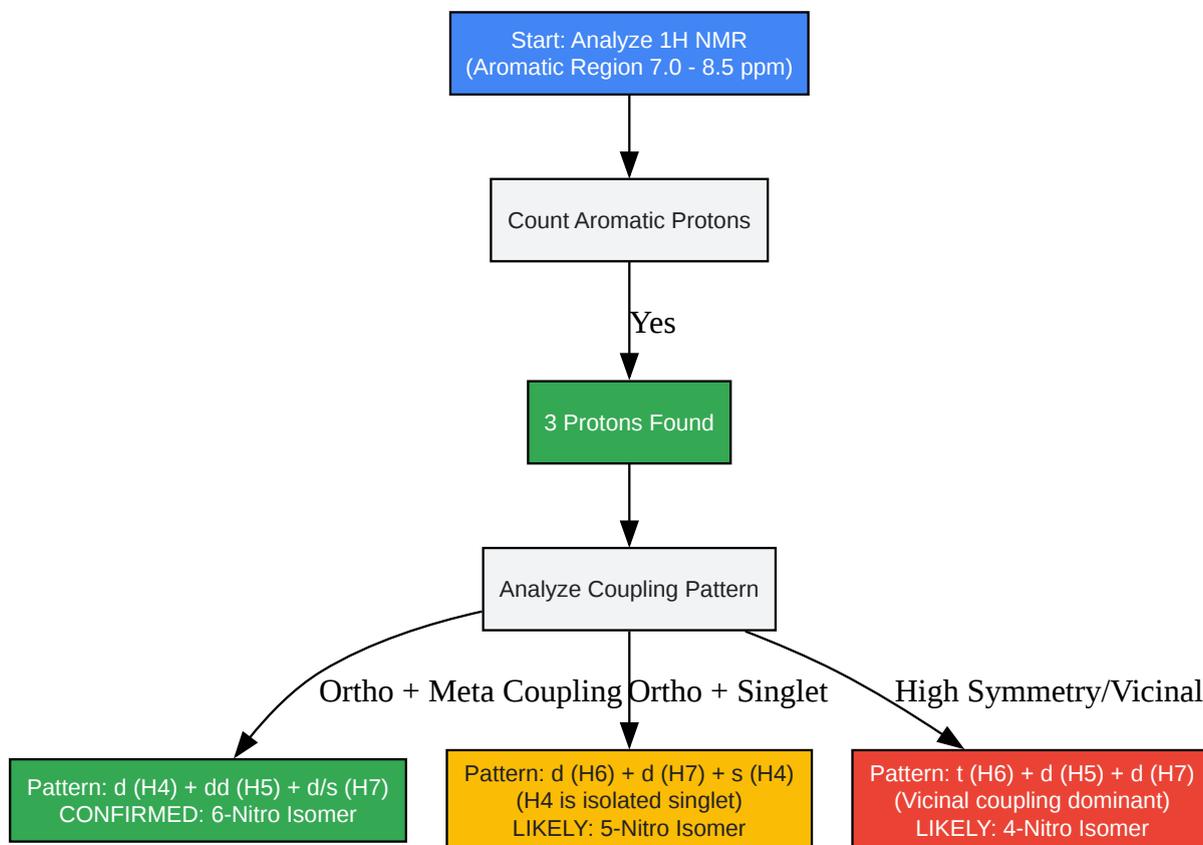
### Protocol A: Preparation for NMR Analysis (Salt vs. Free Base)

Direct analysis of the HCl salt is recommended to prevent oxidation.

- Weigh 5–10 mg of 1-Amino-6-nitroindan HCl.
- Dissolve in 0.6 mL DMSO- $d_6$ . (Avoid  $CDCl_3$  as the salt is insoluble; avoid  $D_2O$  if looking for exchangeable NH protons).
- Critical Step: If resolution of the aromatic multiplets is poor, add 1 drop of  $D_2O$  to the DMSO tube to exchange the  $NH_3^+$  protons, which eliminates N-H coupling and sharpens the C1-H signal.

### Protocol B: Regioisomer Verification Workflow

The following Graphviz diagram outlines the logic for confirming the 6-nitro isomer against common impurities.



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Caption: Logic flow for distinguishing 6-nitroindan-1-amine from its regioisomers using  $^1\text{H}$  NMR coupling constants.

## Synthesis & Impurity Context

Understanding the synthesis helps anticipate impurities in the spectra.

- Route: Nitration of N-acetyl-1-aminoindan → Hydrolysis → HCl Salt formation.
- Common Impurities:
  - 4-Nitro isomer: Often ~10-15% in the crude nitration mix. Must be removed by crystallization.

- Dinitro species: If nitration is too aggressive (look for m/z 223 in MS).
- Acetamide: If hydrolysis is incomplete (Singlet at ~1.9 ppm in NMR).

## References

- Kozhushkov, S. I., et al. (2005).[4] "Convenient and Inexpensive Synthesis of (1R,2R)-trans-1-Amino-6-nitroindan-2-ol." *Advanced Synthesis & Catalysis*, 347(2-3), 255-265.[5] [5]
  - Note: Provides definitive NMR data for the 2-hydroxy analog, serving as the primary reference for the 6-nitroindan core shifts.
- Teva Pharmaceutical Industries. (1996). "Optically active aminoindane derivatives and preparation thereof." WO Patent 1996021640 A1.
  - Note: Describes the synthesis and characterization of N-acetyl-6-nitro-1-aminoindan precursors.
- Youdim, M. B. H., et al. (2001). "Compositions containing and methods of using 1-aminoindan and derivatives thereof." US Patent 6,271,263.
  - Note: Establishes the pharmacological context and general spectral properties of the aminoindan class.
- Wiley SpectraBase. "6-Nitro-1-indanamine, hydrochloride - IR Spectrum."
  - Note: Verification of the commercial existence and IR fingerprint of the specific salt form.

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## Sources

- [1. US6271263B1 - Compositions containing and methods of using 1-aminoindan and derivatives thereof and process for preparing optically active 1-aminoindan derivatives - Google Patents \[patents.google.com\]](#)

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